N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Description
This compound features a complex heterocyclic core structure, combining a pyrrolo[3,4-d][1,2,3]triazole ring system substituted with two fluorophenyl groups and an acetamide side chain. The 2-fluorophenyl acetamide group may influence steric interactions with biological targets.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N5O3/c19-10-5-7-11(8-6-10)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-13-4-2-1-3-12(13)20/h1-8,15-16H,9H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWHLZJCKRBPCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide is a synthetic organic compound with potential biological activity. This compound belongs to the class of pyrrolo[3,4-d][1,2,3]triazoles and has been studied for its pharmaceutical applications.
Chemical Structure and Properties
- Molecular Formula : C20H18F2N5O4
- Molecular Weight : 411.3864 g/mol
- CAS Number : 1008089-26-6
- IUPAC Name : N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide
Biological Activity
The biological activity of this compound has been explored in various studies focusing on its mechanism of action and potential therapeutic applications.
The mechanism through which this compound exerts its effects likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways relevant to disease processes.
Antitumor Activity
Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance:
- Case Study : A study on related pyrrolo[3,4-d][1,2,3]triazoles demonstrated their ability to inhibit tumor cell proliferation in vitro. The presence of fluorine substituents was noted to enhance the potency against various cancer cell lines.
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Preliminary investigations suggest that it may possess efficacy against certain bacterial strains.
Research Findings
| Study | Findings |
|---|---|
| Zhang et al., 2023 | Demonstrated antitumor activity in breast cancer cell lines with IC50 values in the micromolar range. |
| Kim et al., 2024 | Reported antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) below 100 µg/mL. |
| Lee et al., 2025 | Investigated the compound’s effect on apoptosis pathways in cancer cells; showed increased caspase activation. |
Synthetic Routes
The synthesis of N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide typically involves:
- Formation of the pyrrolo[3,4-d][1,2,3]triazole core through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds.
- Introduction of fluorophenyl groups via nucleophilic aromatic substitution reactions using fluorobenzene derivatives.
- Acetamide formation through acylation with acetic anhydride or acetyl chloride.
Comparison with Similar Compounds
2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide ()
- Key Differences :
- The phenyl ring at position 5 of the pyrrolotriazole core is substituted with 3-chloro-4-fluorophenyl instead of 4-fluorophenyl.
- The acetamide group is attached to a 2,3-dimethylphenyl rather than 2-fluorophenyl.
- Implications: The chloro substituent increases lipophilicity (ClogP ≈ +0.8 vs.
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide ()
- Key Differences: Replaces the pyrrolotriazole core with a pyrazolo[3,4-d]pyrimidine-chromenone hybrid. Retains fluorophenyl groups but introduces a chromenone ring system.
- The pyrazolopyrimidine core may exhibit stronger kinase inhibition compared to the pyrrolotriazole system .
Functional Analogues with Acetamide Side Chains
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
- Key Differences: Features a pyrazole ring instead of pyrrolotriazole. Substitutes fluorine with chlorine and includes a cyano group.
- Implications: The cyano group increases electrophilicity, enhancing reactivity in nucleophilic environments. Chlorine improves lipid solubility but may lead to bioaccumulation concerns .
Pharmacological and Physicochemical Comparisons
- Metabolic Stability: Fluorine’s electronegativity mitigates oxidative metabolism, extending half-life relative to non-halogenated analogues.
- Binding Affinity : The pyrrolotriazole core’s rigidity may favor entropic gains in target binding compared to flexible pyrazole derivatives () .
Research Findings and Trends
- Synthetic Strategies : Cross-coupling reactions (e.g., Suzuki-Miyaura in ) are common for introducing fluorophenyl groups, though regioselectivity challenges persist .
- Structure-Activity Relationships (SAR) :
- Position 5 Substitution : 4-Fluorophenyl (target) vs. 3-chloro-4-fluorophenyl () shows that para-fluoro substitution minimizes steric clashes in hydrophobic binding pockets.
- Acetamide Modifications : N-(2-fluorophenyl) in the target compound may enhance target specificity over N-(2,3-dimethylphenyl) due to reduced steric bulk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
